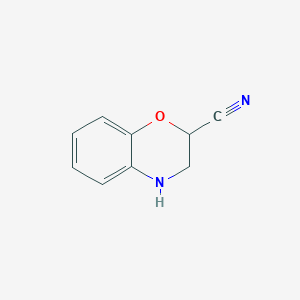

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

Vue d'ensemble

Description

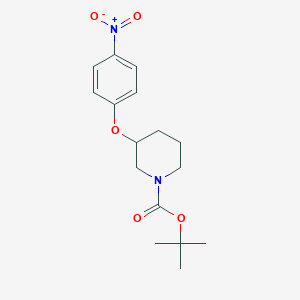

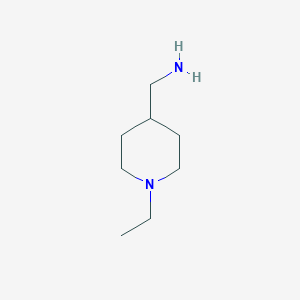

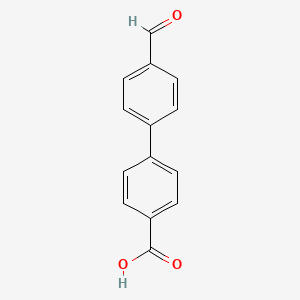

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is a chemical compound with the molecular formula C9H8N2O . It is a heterocyclic compound that contains a benzene ring fused to a 1,4-oxazine ring .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been carried out in excellent overall yields through the ring opening of epoxides with arylsulfonamides, followed by cyclization of the hydroysulfonamides . Another method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile has been analyzed using a multipolar atom model . The InChIKey for this compound is YSTANLOUKDVPGJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is 160.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 45 Ų .Applications De Recherche Scientifique

Synthesis of Derivatives

The compound is used in the synthesis of 1,4-benzoxazine derivatives and 3,4-dihydro-2H-1,4-benzoxazine derivatives . The synthesis involves palladium-catalyzed reactions, which have proven to be useful in organic synthesis .

Anticancer Applications

A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents . The compounds exhibited moderate to good potency against various cancer cell lines .

Antibacterial Applications

3,4-Dihydro-1,3-benzoxazines are known for their antibacterial properties . They are used in the development of new antibacterial agents.

Antifungal Applications

These compounds have also been found to have antifungal properties . They can be used in the development of antifungal agents.

Anti-HIV Applications

Research has shown that these compounds have anti-HIV properties . They can be used in the development of drugs for the treatment of HIV.

Anticonvulsant Applications

These compounds are known to have anticonvulsant properties . They can be used in the development of drugs for the treatment of convulsive disorders.

Anti-Inflammatory Applications

These compounds have anti-inflammatory properties . They can be used in the development of drugs for the treatment of inflammatory disorders.

Applications in Material Science

3,4-Dihydro-1,3-benzoxazines polymerize upon heating to give thermosetting resins. These resins find applications in various fields, including the casting of airplane parts and adhesives .

Safety and Hazards

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTANLOUKDVPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383724 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86267-86-9 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a novel synthetic route for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile?

A1: A new method for synthesizing 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile utilizes 2-aminophenol as a starting material. [] The process involves synthesizing 2-azidophenol followed by a one-pot reaction with alkenes containing electron-withdrawing groups like -CN. This method allows for the creation of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, with different substituents. []

Q2: How is the three-dimensional structure of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile described?

A2: The crystal structure of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile reveals a half-chair conformation. [] The amide nitrogen atom is positioned nearly within the plane formed by its three neighboring carbon atoms. [] The crystal packing is characterized by weak intermolecular C-H…O and C-H…π hydrogen bonds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)

![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)